molecular formula C21H20ClN5O3 B10991419 N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide

N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide

Cat. No.: B10991419
M. Wt: 425.9 g/mol
InChI Key: CXBSUHWZKFWIPA-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is a complex organic compound that features both benzimidazole and benzodiazepine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring, followed by the introduction of the benzodiazepine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole and benzodiazepine derivatives, such as:

    Benzimidazole derivatives: Known for their broad range of biological activities.

    Benzodiazepine derivatives: Widely used for their sedative and anxiolytic effects.

Uniqueness

N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is unique due to its combined benzimidazole and benzodiazepine structure, which may confer distinct pharmacological properties not observed in simpler analogs.

Properties

Molecular Formula

C21H20ClN5O3

Molecular Weight

425.9 g/mol

IUPAC Name

N-[2-(5-chlorobenzimidazol-1-yl)ethyl]-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide

InChI

InChI=1S/C21H20ClN5O3/c22-13-5-7-18-17(11-13)24-12-27(18)10-9-23-19(28)8-6-16-21(30)25-15-4-2-1-3-14(15)20(29)26-16/h1-5,7,11-12,16H,6,8-10H2,(H,23,28)(H,25,30)(H,26,29)

InChI Key

CXBSUHWZKFWIPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NCCN3C=NC4=C3C=CC(=C4)Cl

Origin of Product

United States

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